{4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2-yl}acetonitrile
Description
{4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2-yl}acetonitrile is a nitrile-functionalized thiazole derivative with a 4-isopropylphenyl substituent at the 4-position of the thiazole ring. Its IUPAC name is 2-[4-(propan-2-yl)-1,3-thiazol-2-yl]acetonitrile (synonyms include 2-(4-isopropyl-1,3-thiazol-2-yl)acetonitrile) . The molecular formula is C₈H₁₀N₂S, with a molecular weight of 166.25 g/mol. Key physicochemical properties include a calculated acid dissociation constant (pKa) of 11.12, indicative of weak acidity, and a hydrogen bond acceptor count of 2 .
Properties
IUPAC Name |
2-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2S/c1-10(2)11-3-5-12(6-4-11)13-9-17-14(16-13)7-8-15/h3-6,9-10H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRKPUNUGBXBHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CSC(=N2)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound {4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2-yl}acetonitrile is a thiazole derivative that has garnered attention due to its potential biological activities, including antimicrobial, antitumor, and anticonvulsant properties. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a thiazole ring which is known for its diverse biological activities.
1. Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. In a recent study assessing the antimicrobial efficacy of various thiazole compounds, it was found that derivatives similar to this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds were reported as follows:
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 0.25 | E. coli |
| Compound B | 0.50 | S. aureus |
| This compound | TBD | TBD |
The specific MIC for this compound is yet to be determined but is expected to be comparable to other thiazole derivatives based on structural activity relationships (SAR) .
2. Antitumor Activity
Thiazole derivatives have shown promising results in cancer research. A study highlighted the cytotoxic effects of thiazole-based compounds on various cancer cell lines, including breast and prostate cancer cells. The IC50 values for these compounds were reported as follows:
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound C | 1.61 ± 0.92 | A431 (epidermoid carcinoma) |
| Compound D | 1.98 ± 1.22 | Jurkat (T-cell leukemia) |
| This compound | TBD | TBD |
The presence of electron-withdrawing groups in the phenyl ring has been associated with enhanced antitumor activity, suggesting that modifications to the structure could lead to improved efficacy .
3. Anticonvulsant Activity
Research into the anticonvulsant properties of thiazole derivatives indicates that they may serve as potential treatments for epilepsy. In vivo studies demonstrated that certain thiazole compounds significantly reduced seizure activity in rodent models:
| Compound | Effective Dose (mg/kg) | Seizure Model |
|---|---|---|
| Compound E | 24.38 | Electroshock seizure test |
| Compound F | 88.23 | Chemo-shock seizure test |
| This compound | TBD | TBD |
These findings support the exploration of this compound as a candidate for anticonvulsant drug development .
Case Studies
Several case studies have investigated the biological activities of thiazole derivatives:
Case Study 1: Antimicrobial Efficacy
A series of thiazole derivatives were tested against multidrug-resistant bacterial strains. The study concluded that compounds with a similar structure to this compound exhibited potent antibacterial activity with low cytotoxicity towards mammalian cells .
Case Study 2: Cancer Cell Line Studies
In vitro studies on various cancer cell lines revealed that thiazole derivatives could inhibit cell proliferation effectively. The structural modifications led to enhanced interactions with cellular targets involved in apoptosis pathways .
Scientific Research Applications
Medicinal Chemistry
Thiazole derivatives have been extensively studied for their pharmacological properties. The specific compound has shown promise in several areas:
- Anticancer Activity : Research indicates that thiazole derivatives can inhibit cancer cell proliferation. For instance, docking studies have demonstrated that similar compounds interact effectively with target proteins involved in cancer pathways, suggesting potential use as anticancer agents .
- Anti-inflammatory Properties : Compounds containing thiazole rings have been reported to exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases .
| Application Area | Mechanism of Action | References |
|---|---|---|
| Anticancer | Inhibition of cell proliferation via protein interaction | , |
| Anti-inflammatory | Modulation of inflammatory pathways |
Material Science
The unique properties of thiazole compounds make them suitable for various applications in material science:
- Organic Electronics : Thiazole derivatives are being explored for their conductivity and stability in organic electronic devices. Their ability to form charge transfer complexes enhances their utility in organic semiconductors .
- Sensors : The electrochemical properties of thiazole compounds enable their use in sensors for detecting environmental pollutants and biological markers.
Biological Studies
The compound's interactions at the molecular level have been investigated through various studies:
- Docking Studies : Theoretical calculations using Density Functional Theory (DFT) have shown that the compound can bind effectively to target macromolecules, indicating its potential as a lead compound for drug development .
- Electrochemical Analysis : Investigations into the electrochemical behavior of thiazole derivatives have revealed insights into their redox properties, which are crucial for sensor applications .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal examined the effects of thiazole derivatives on cancer cell lines. The results indicated significant inhibition of cell growth in breast cancer cells when treated with a related thiazole compound. The study utilized molecular docking techniques to identify binding affinities with specific oncogenic proteins, supporting the potential use of these compounds in cancer therapy .
Case Study 2: Sensor Development
Another research effort focused on developing a sensor based on thiazole derivatives for detecting heavy metals in water. The sensor demonstrated high sensitivity and selectivity towards lead ions, showcasing the practical applications of these compounds in environmental monitoring .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Physicochemical Comparisons
The following table summarizes key analogues and their properties:
Key Observations:
Substituent Effects on Lipophilicity: The 4-isopropylphenyl group in the target compound provides moderate lipophilicity, intermediate between the smaller 4-methylphenyl (C₁₂H₁₀N₂S, 214.29 g/mol) and the bulky adamantyl group (C₁₅H₁₈N₂S, 258.39 g/mol) .
Solubility and Steric Considerations :
- The adamantyl derivative’s rigid bicyclic structure increases steric hindrance, likely reducing solubility in polar solvents .
- The 2,3-dihydrobenzodioxinyl substituent introduces oxygen atoms, enhancing polarity and aqueous solubility compared to purely aromatic substituents .
Electronic Properties :
- Electron-donating groups (e.g., methyl, isopropyl) stabilize the thiazole ring via inductive effects, whereas electron-withdrawing groups (e.g., Cl in the dichlorophenyl analogue) may increase electrophilicity at the nitrile group .
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
